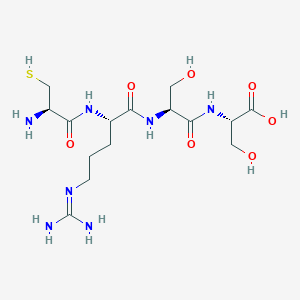
H-Cys-Arg-Ser-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys-Arg-Ser-Ser-OH is a tetrapeptide consisting of the amino acids cysteine, arginine, serine, and serine. Peptides like this one are of significant interest in various fields of science due to their potential biological activities and applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Arg-Ser-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like HCTU (2-(6-chloro-1-H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA).
Deprotection: The protecting groups on the amino acids are removed using reagents like piperidine.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys-Arg-Ser-Ser-OH: can undergo various chemical reactions, including:
Substitution: The serine residues can participate in nucleophilic substitution reactions, particularly at their hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Applications De Recherche Scientifique
H-Cys-Arg-Ser-Ser-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its ability to modulate biological processes.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mécanisme D'action
The mechanism of action of H-Cys-Arg-Ser-Ser-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the structure and function of proteins. The arginine and serine residues can participate in hydrogen bonding and electrostatic interactions, affecting the peptide’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
H-Cys-Arg-Ser-Ser-OH: can be compared to other peptides with similar sequences:
H-Cys-Arg-Ser-OH: Lacks one serine residue, potentially altering its biological activity and stability.
H-Cys-Arg-Ser-Ser-Ser-OH: Contains an additional serine residue, which may enhance its solubility and interaction with other molecules.
The uniqueness of This compound lies in its specific sequence, which confers distinct chemical and biological properties .
Propriétés
Numéro CAS |
478167-41-8 |
|---|---|
Formule moléculaire |
C15H29N7O7S |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H29N7O7S/c16-7(6-30)11(25)20-8(2-1-3-19-15(17)18)12(26)21-9(4-23)13(27)22-10(5-24)14(28)29/h7-10,23-24,30H,1-6,16H2,(H,20,25)(H,21,26)(H,22,27)(H,28,29)(H4,17,18,19)/t7-,8-,9-,10-/m0/s1 |
Clé InChI |
DXTWHDZMGGBNSD-XKNYDFJKSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


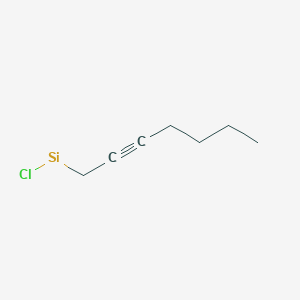
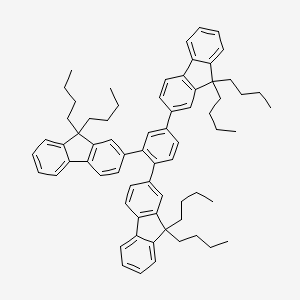
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)
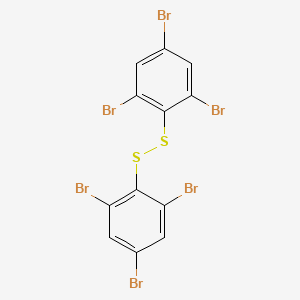
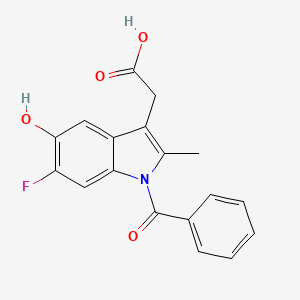
![4-[Bis(4-methoxyphenyl)methyl]phthalazin-1(2H)-one](/img/structure/B14230924.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
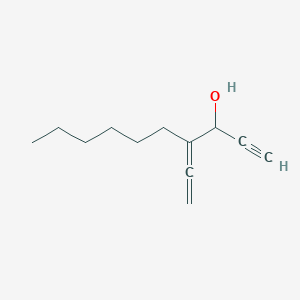
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
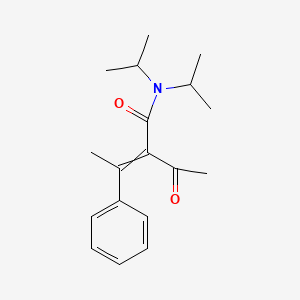
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
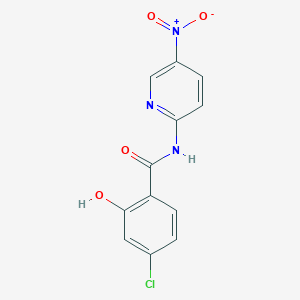
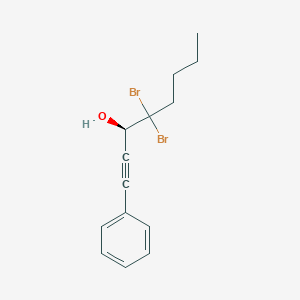
![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
